Tetrahydrorhombifoline

Description

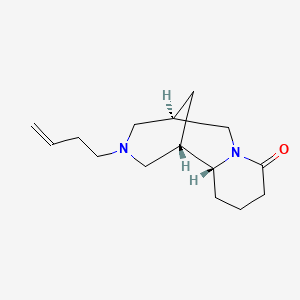

Structure

2D Structure

3D Structure

Properties

CAS No. |

3382-84-1 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |

InChI |

InChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1 |

InChI Key |

OKTIETCHYDTVGN-HZSPNIEDSA-N |

Isomeric SMILES |

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CCCC(=O)N3C2 |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3CCCC(=O)N3C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Tetrahydrorhombifoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of tetrahydrorhombifoline, a quinolizidine alkaloid of interest to researchers in plant biochemistry, natural product chemistry, and drug development. This document details the known enzymatic steps, precursor molecules, and intermediate compounds, and presents available quantitative data and detailed experimental protocols.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a member of the quinolizidine alkaloid (QA) family, a diverse group of nitrogen-containing secondary metabolites found predominantly in the Fabaceae family, particularly in the genus Lupinus.[1][2] QAs are synthesized from the amino acid L-lysine and are known for their roles in plant defense against herbivores and pathogens.[3] The structural diversity of QAs, including this compound, presents opportunities for exploring their pharmacological potential.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the conversion of L-lysine into the key intermediate, lupanine. While the complete enzymatic cascade leading to this compound is not fully elucidated, a proposed pathway involves the subsequent conversion of lupanine to rhombifoline, followed by a final reduction step.

From L-Lysine to Lupanine: The Core Quinolizidine Alkaloid Pathway

The initial and well-characterized steps of QA biosynthesis are shared among many members of this alkaloid class.[4]

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1][5]

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to produce 5-aminopentanal.[5]

-

Cyclization to Δ¹-Piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[5]

-

Formation of Sparteine and Lupanine: Through a series of complex, and not entirely understood, condensation and cyclization reactions, three molecules of Δ¹-piperideine are thought to ultimately form the tetracyclic QA core structure, leading to the synthesis of sparteine and subsequently lupanine.[6]

Proposed Conversion of Lupanine to this compound

The later stages of the pathway, leading specifically to this compound, are less defined. Based on the chemical structures of related QAs found in Lupinus species, a plausible pathway is proposed:

-

Dehydrogenation of Lupanine: Lupanine is believed to undergo dehydrogenation to form 5,6-dehydrolupanine.[7]

-

Formation of Rhombifoline: Further enzymatic transformations, likely involving oxidation and rearrangement, are thought to convert 5,6-dehydrolupanine into rhombifoline. The precise enzymes catalyzing these steps have not yet been characterized.

-

Reduction of Rhombifoline: The final step in the biosynthesis of this compound is the reduction of the exocyclic double bond of rhombifoline. This reaction is hypothetically catalyzed by a rhombifoline reductase . The identification and characterization of this enzyme remain a key area for future research.

Quantitative Data

Quantitative analysis of quinolizidine alkaloids is crucial for understanding their biosynthesis, regulation, and physiological roles. The following table summarizes the reported concentrations of this compound in Lupinus albus.

| Plant Material | Cultivar/Variety | This compound Concentration (µg/g dry weight) | Reference |

| Seeds | Not specified | 0.6 ± 0.5 | [4] |

| Phloem Exudate | Not specified | 26.3 ± 4.1 | [4] |

| Xylem Exudate | Not specified | 78.25 ± 9.2 | [4] |

| Fruit Pods | Not specified | 50.9 ± 5.6 | [4] |

Note: Enzyme kinetic data for the specific enzymes involved in the conversion of lupanine to this compound are not currently available in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of quinolizidine alkaloids, including this compound, from plant tissues.

Extraction of Quinolizidine Alkaloids

Protocol 1: Acid-Base Extraction [1]

-

Homogenization: Grind 300 mg of dried plant material to a fine powder.

-

Acid Extraction: Resuspend the powder in 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.

-

Centrifugation: Centrifuge the mixture at 8500 rpm for 10 minutes.

-

Alkalinization: Recover the supernatant and adjust the pH to 12 with 3 M NH₄OH.

-

Solid-Phase Extraction: Load the alkalinized supernatant onto an Isolute® HM-N column.

-

Elution: Elute the alkaloids with 30 mL of CH₂Cl₂ (three times).

-

Concentration: Collect the eluate and concentrate to dryness using a rotary evaporator at 40°C.

Protocol 2: Ultrasonic Extraction with 80% Methanol [8]

-

Homogenization: Homogenize the plant sample.

-

Extraction: Perform ultrasonic extraction with 80% methanol for 60 minutes.

-

Further processing for analysis.

Quantification of Quinolizidine Alkaloids by UPLC-MS/MS

Instrumentation: Ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS/MS).[9]

Sample Preparation:

-

Reconstitute the dried alkaloid extract in a suitable solvent (e.g., 80% methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

UPLC Conditions (Example):

-

Column: Acquity UPLC BEH C18 column (or equivalent)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other QAs of interest. For this compound (C₁₅H₂₄N₂O, MW: 248.36 g/mol ), the [M+H]⁺ ion at m/z 249.2 would be the precursor ion. Product ions would need to be determined through fragmentation analysis.

-

Quantification: Use a standard curve of pure this compound to quantify its concentration in the samples.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for QA Analysis

Caption: General experimental workflow for the analysis of quinolizidine alkaloids.

Conclusion and Future Directions

The biosynthesis of this compound is an extension of the general quinolizidine alkaloid pathway, originating from L-lysine. While the initial steps leading to the formation of the central intermediate, lupanine, are relatively well-established, the specific enzymatic conversions in the latter part of the pathway, particularly the reduction of rhombifoline to this compound, remain to be elucidated. Future research should focus on the identification and characterization of the enzymes responsible for these final steps, including the putative "rhombifoline reductase." Such studies will not only provide a complete picture of this compound biosynthesis but also open avenues for the metabolic engineering of plants to produce this and other valuable alkaloids. The detailed experimental protocols provided herein offer a solid foundation for researchers to pursue these investigations.

References

- 1. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

The Chemical Blueprint: A Technical Guide to the Synthesis and Derivatization of Tetrahydrorhombifoline

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydrorhombifoline

This compound is a tetracyclic alkaloid featuring a unique 1,5-methano-8H-pyrido[1,2-a][1][2]diazocin-8-one core scaffold. Its structure is further characterized by a butenyl side chain, a tertiary amine, and a lactam functionality. The complex, bridged ring system and the presence of multiple reactive sites make this compound an intriguing target for chemical synthesis and a promising scaffold for the development of novel therapeutic agents through derivatization. This guide outlines a plausible retrosynthetic analysis and a proposed synthetic pathway, followed by a discussion of potential derivatization strategies to explore its structure-activity relationship (SAR).

Proposed Synthesis of this compound

The proposed synthesis aims to construct the tetracyclic core and introduce the butenyl side chain in a convergent and stereocontrolled manner.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The key disconnections involve a late-stage introduction of the butenyl group, a transannular cyclization to form the bridged diazocine core, and the formation of the piperidine and glutarimide precursors from simpler starting materials.

References

In-Depth Technical Guide to the Physico-chemical Properties of Tetrahydrorhombifoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrorhombifoline is a quinolizidine alkaloid found in various plant species, notably within the Genista genus.[1][2] As a member of the alkaloid class of compounds, it exhibits a range of biological activities, including notable antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physico-chemical Data Summary

A compilation of the available quantitative physico-chemical data for this compound is presented in Table 1. It is important to note that while calculated values for several properties are available, experimentally determined melting and boiling points were not found in the reviewed literature.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O | [3] |

| Molecular Weight | 248.36 g/mol | [3] |

| Calculated LogP (Octanol/Water) | 1.895 | Cheméo |

| Calculated Water Solubility (log₁₀S) | -2.18 | Cheméo |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of key physico-chemical properties of alkaloids like this compound are outlined below. These protocols are generalized and may require optimization based on the specific sample and laboratory conditions.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.

-

Boiling Point Determination (Micro Method)

For liquid compounds or those that can be melted without decomposition, the micro boiling point method is suitable.

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band, and heat source.

-

Procedure:

-

Place a small amount of the liquid this compound sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or an oil bath, making sure the rubber band is not submerged in the heating medium.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample equals the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4][5][6]

-

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

-

Apparatus: Analytical balance, vials with caps, constant temperature shaker/incubator, centrifuge, spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

-

Apparatus: pH meter, automatic titrator or spectrophotometer, buffer solutions, analytical balance.

-

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the basicity of the alkaloid.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve at the half-equivalence point.

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.

-

Apparatus: Separatory funnel or vials, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC-MS).

-

Procedure (Shake-Flask Method):

-

Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.

-

Add equal volumes of the octanol and aqueous phases to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the analyte between the two phases.

-

Allow the phases to separate completely, using a centrifuge if necessary.

-

Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Mandatory Visualizations

Biological Activity and Mechanism of Action

This compound is a constituent of alkaloid extracts from Genista vuralii that have demonstrated significant antimicrobial activity.[1][2] These extracts showed good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida krusei, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL.[1][2]

While the specific signaling pathways affected by pure this compound have not been fully elucidated, the mechanism of action for quinolizidine alkaloids is generally believed to involve the disruption of cell membrane integrity.[7][8][9] The lipophilic nature of these alkaloids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[7] This insertion can lead to a loss of membrane fluidity and the formation of pores or channels, resulting in the leakage of essential ions and small molecules, dissipation of the proton motive force, and ultimately, cell death.[7][8] For fungi, disruption of the cell wall is also a potential mechanism of action.[10][11] Further research is required to identify the specific molecular targets and signaling cascades that are modulated by this compound.

Conclusion

This technical guide has summarized the currently available physico-chemical data for this compound, provided detailed experimental protocols for the determination of its key properties, and discussed its known antimicrobial activities and probable mechanism of action. The provided information aims to facilitate further research into this promising natural product for potential applications in drug discovery and development. The elucidation of its precise molecular targets and signaling pathways remains a key area for future investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Effects of the membrane action of tetralin on the functional and structural properties of artificial and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of a novel antifungal compound tubeimoside I targeting cell wall - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydrorhombifoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a detailed single-crystal X-ray diffraction study providing the complete crystal structure of tetrahydrorhombifoline is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, this guide provides a comprehensive, generalized framework for the crystal structure analysis of a small molecule like this compound, including detailed experimental protocols and data presentation templates. Furthermore, potential biological activities and signaling pathways are discussed based on the broader class of quinolizidine alkaloids to which this compound belongs.

Introduction to this compound

This compound is a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O.[1] Alkaloids in this class are known for a wide range of biological activities, making them of interest to researchers in drug discovery and development. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intramolecular interactions, and potential binding modes with biological targets. Such information is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide outlines the necessary steps to determine the crystal structure of this compound, from sample preparation to data analysis and interpretation.

Experimental Protocols: From Molecule to Crystal Structure

The determination of a small molecule crystal structure via single-crystal X-ray diffraction is a multi-step process. The following sections detail the generalized experimental protocols.

Synthesis and Purification of this compound

Prior to crystallization, a pure sample of this compound is required. While specific synthesis routes for this compound are not detailed in the provided search results, a general approach would involve:

-

Chemical Synthesis: Utilization of appropriate starting materials and reagents to construct the quinolizidine core and introduce the necessary functional groups.

-

Extraction from Natural Sources: If applicable, isolation from plant material known to produce this alkaloid, followed by chromatographic purification.

-

Purity Assessment: The purity of the synthesized or isolated compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desirable for crystallization trials.

Crystallization

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.

Materials and Reagents:

-

Purified this compound

-

A variety of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Crystallization plates (e.g., 24- or 96-well sitting or hanging drop vapor diffusion plates)

-

Micro-pipettes

-

Stereomicroscope

Common Crystallization Techniques:

-

Slow Evaporation: A solution of this compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice-versa) slowly increases the concentration of the compound in the drop, leading to crystallization.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface can induce crystallization.

Screening for Crystallization Conditions:

A systematic approach is to screen a wide range of solvents, solvent mixtures, concentrations, and temperatures. Automated liquid handling systems can facilitate the setup of numerous crystallization trials.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage and improve data quality.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop.

-

Cryo-protection: The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by the detector at various crystal orientations. A complete dataset consists of hundreds or thousands of diffraction images.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Software:

-

Data processing software (e.g., CrysAlisPro, APEX, XDS)

-

Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Steps:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Data Presentation

Quantitative data from a crystal structure analysis should be presented in a clear and standardized format. The following tables serve as templates for the crystallographic data of this compound, once determined.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₂₄N₂O |

| Formula weight | 248.37 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Completeness to theta = 25.242° (%) | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Absolute structure parameter | Value (if applicable) |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | Value | C2-N1-C10 | Value |

| N1-C10 | Value | C6-C5-N1 | Value |

| C5-N1 | Value | ... | ... |

| ... | ... |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for small molecule single-crystal X-ray crystallography.

Caption: General workflow for single-crystal X-ray structure determination.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of this compound are not well-defined, the broader class of quinolizidine alkaloids exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and effects on the central nervous system.[2][3]

Anti-inflammatory Activity:

Several quinolizidine alkaloids have been shown to possess anti-inflammatory properties.[2][4][5] This activity is often associated with the modulation of key inflammatory signaling pathways. For instance, some alkaloids can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[6] This inhibition can occur through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] The NF-κB pathway is a central regulator of the inflammatory response.

Interaction with Ion Channels and Receptors:

Quinolizidine alkaloids have also been reported to interact with various ion channels and neurotransmitter receptors.[7][8][9] Some members of this class show affinity for nicotinic and muscarinic acetylcholine receptors, which could explain some of their neurological effects.[10] The modulation of ion channel function can impact cellular excitability and signaling.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of quinolizidine alkaloids.

References

- 1. This compound [webbook.nist.gov]

- 2. Quinolizidine alkaloids from Sophora alopecuroides with anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host [frontiersin.org]

- 9. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Tetrahydrorhombifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrorhombifoline, a tetrahydroisoquinoline alkaloid, belongs to a class of natural products known for a wide array of biological activities. While comprehensive pharmacological screening data for this compound itself remains limited in publicly accessible literature, this technical guide provides an in-depth overview of the preliminary pharmacological evaluation methodologies relevant to this class of compounds. This document outlines standard experimental protocols for assessing key potential activities, including anti-inflammatory, analgesic, and antiplasmodial effects, drawing from studies on structurally related alkaloids. Furthermore, it presents a framework for data presentation and visualization of experimental workflows and potential signaling pathways, adhering to best practices in pharmacological research. This guide is intended to serve as a foundational resource for researchers initiating pharmacological investigations into this compound and similar natural products.

Introduction

Tetrahydroisoquinoline alkaloids are a diverse group of natural products found in various plant species. This structural motif is present in numerous biologically active molecules, exhibiting a range of pharmacological properties, including but not limited to, antitumor, antimicrobial, anti-inflammatory, and central nervous system effects. This compound, as a member of this family, represents a promising candidate for pharmacological investigation. A thorough preliminary pharmacological screening is the crucial first step in the drug discovery pipeline to identify and characterize its potential therapeutic effects.

This guide details the essential experimental protocols and data interpretation frameworks necessary for conducting a preliminary pharmacological screen of this compound, focusing on its potential anti-inflammatory, analgesic, and antiplasmodial activities, based on the known bioactivities of related compounds.

Potential Pharmacological Activities and In Vitro/In Vivo Models

Based on the pharmacological profiles of structurally similar tetrahydroisoquinoline and other alkaloids, the following activities are of primary interest for a preliminary screening of this compound.

Anti-inflammatory and Analgesic Activity

Many alkaloids possess anti-inflammatory and analgesic properties. The evaluation of these effects is a critical component of the preliminary screening process.

Quantitative Data on Related Compounds:

| Compound | Assay | Target/Model | Result (IC50/ED50) | Reference |

| β-tetrahydropyran Salvinorin B | Formalin-induced inflammatory pain | Mouse model | Significant reduction in pain score | [1] |

| LS20 (Tetrahydropyran derivative) | Acetic acid-induced writhing | Mouse model | Significant antinociceptive effect | [2][3] |

| LS20 (Tetrahydropyran derivative) | Carrageenan-induced paw edema | Mouse model | Antiedematogenic effect | [2][3] |

| Pyrazoline derivatives (IVc, IVd, Ve) | Carrageenan-induced paw edema | Rat model | Effective anti-inflammatory agents | [4] |

Antiplasmodial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of new antiplasmodial agents. Natural products, including alkaloids, are a rich source of such compounds.

Quantitative Data on Related Compounds:

| Compound | Strain | IC50 (µM) | Reference |

| Alstonine | P. falciparum | 0.17 | [5] |

| Himbeline | P. falciparum | 0.58 | [5] |

| N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide (7) | P. falciparum (D10, CQ-sensitive) | Not specified | [6][7] |

| N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide (7) | P. falciparum (W2, CQ-resistant) | Not specified | [6][7] |

Detailed Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Assays

This is a widely used model for screening peripheral analgesic activity.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (this compound) or vehicle (control) is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

This model assesses both neurogenic and inflammatory pain responses.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A dilute solution of formalin (e.g., 2.5%) is injected into the sub-plantar surface of one hind paw.

-

The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

-

-

Data Analysis: The duration of licking/biting is compared between the treated and control groups for both phases.

This is a classic model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

The initial paw volume of the rats is measured using a plethysmometer.

-

The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.

-

After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]

In Vitro Antiplasmodial Assay

This is a high-throughput screening method to assess the in vitro growth inhibition of Plasmodium falciparum.

-

Culture: Asexual stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

-

Procedure:

-

Synchronized ring-stage parasites are plated in 96-well plates.

-

The test compound is added in serial dilutions.

-

Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen to lyse the red blood cells.

-

SYBR Green I lysis buffer is added, and the plates are incubated in the dark.

-

Fluorescence is measured using a microplate reader (excitation at 485 nm, emission at 530 nm).

-

-

Data Analysis: The fluorescence intensity, which correlates with parasite growth, is used to calculate the 50% inhibitory concentration (IC50) of the test compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed pharmacological activity is not due to a general toxic effect.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Lines: A suitable mammalian cell line (e.g., Vero, HEK293) is used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added in various concentrations.

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined. The selectivity index (SI = CC50 / IC50) can then be calculated to assess the compound's specificity.

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Caption: Workflow for in vitro antiplasmodial activity screening.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be elucidated, many anti-inflammatory natural products are known to target the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide outlines a systematic approach for the preliminary pharmacological screening of this compound. The provided experimental protocols for assessing anti-inflammatory, analgesic, and antiplasmodial activities, along with the framework for data presentation and visualization, offer a robust starting point for researchers. While specific pharmacological data for this compound is currently scarce, the methodologies described herein, based on established practices for related alkaloids, will enable a thorough initial evaluation of its therapeutic potential. Further detailed mechanistic studies will be necessary to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 3. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines [mdpi.com]

- 7. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Biological Targets of Tetrahydrorhombifoline: A Methodological Whitepaper

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data regarding the novel biological targets, quantitative bioactivity, or elucidated signaling pathways of the isolated compound Tetrahydrorhombifoline. The alkaloid extract of Genista vuralii, which contains this compound, has demonstrated antimicrobial properties. This guide, therefore, outlines a comprehensive and technically detailed framework of established methodologies that researchers and drug development professionals can employ to identify and characterize the novel biological targets of a natural product like this compound.

Introduction

This compound is a quinolizidine alkaloid identified in the plant Genista vuralii. Preliminary studies on the crude alkaloid extract of this plant have indicated promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against certain bacterial and fungal strains. However, to advance this compound from a promising natural product to a potential therapeutic agent, a thorough understanding of its specific molecular targets and mechanism of action is imperative. This document provides a detailed guide to the experimental workflows and methodologies that can be employed to achieve this.

Phase 1: Initial Bioactivity Screening and Assessment

The first phase involves confirming and quantifying the bioactivity of isolated this compound and assessing its cytotoxic profile. This foundational data is crucial for guiding subsequent target identification studies.

Antimicrobial Susceptibility Testing

Objective: To determine the precise minimum inhibitory concentration (MIC) of isolated this compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay [1][2][3][4][5]

-

Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to be tested, adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | 32 |

| Candida krusei | Fungus | 16 |

Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines to determine its therapeutic window.

Experimental Protocol: MTT Assay [6][7][8][9]

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HeLa | 75 |

| HEK293 | >100 |

Phase 2: Target Identification

Once the bioactivity and a safe therapeutic window are established, the next phase focuses on identifying the specific molecular targets of this compound.

General Workflow for Target Identification

Caption: A generalized workflow for identifying and validating novel biological targets.

Experimental Protocol: Affinity Chromatography

Objective: To isolate proteins that physically interact with this compound from a cell lysate.

-

Immobilization of this compound: Covalently link this compound to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein extract from the target cells (e.g., S. aureus or a human cell line).

-

Incubation: Incubate the cell lysate with the this compound-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 3: Target Validation and Mechanism of Action

Following the identification of putative targets, this phase focuses on validating these interactions and elucidating the downstream effects on cellular signaling pathways.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a purified candidate enzyme.

Experimental Protocol: General Enzyme Inhibition Assay [10][11][12][13][14]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a solution of the enzyme's substrate, and a solution of the purified enzyme.

-

Reaction Setup: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitoring Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) |

| Dihydrofolate Reductase | 25 |

| DNA Gyrase | >100 |

| Tyrosyl-tRNA Synthetase | 12 |

Receptor Binding Assays

Objective: To quantify the binding affinity of this compound to a purified candidate receptor.

Experimental Protocol: Radioligand Binding Assay [15][16][17][18][19]

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well filter plate, incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of unlabeled this compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by this compound to determine the Ki (inhibition constant) and Kd (dissociation constant).

Table 4: Hypothetical Receptor Binding Data for this compound

| Target Receptor | Ki (nM) | Kd (nM) |

| Serotonin 5-HT2A Receptor | 150 | - |

| Dopamine D2 Receptor | 85 | - |

| Adrenergic α1 Receptor | 220 | - |

Elucidation of Signaling Pathways

Objective: To understand how the interaction of this compound with its target affects cellular signaling cascades.

Caption: Example of a G-protein coupled receptor signaling pathway potentially inhibited by this compound.

Experimental Approach: Western Blotting and Reporter Assays

-

Western Blotting: Treat cells with this compound and analyze the phosphorylation status of key proteins in the suspected signaling pathway (e.g., kinases, transcription factors) using specific antibodies.

-

Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Measure the reporter gene activity in the presence and absence of this compound.

Conclusion

The identification of novel biological targets for natural products like this compound is a multi-faceted process that requires a systematic and integrated experimental approach. By combining initial bioactivity screening with robust target identification and validation methodologies, researchers can elucidate the mechanism of action of this compound. The successful execution of the workflows outlined in this guide will be instrumental in unlocking the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. revvity.com [revvity.com]

Tetrahydrorhombifoline: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of tetrahydrorhombifoline, a quinolizidine alkaloid. Due to the limited availability of specific experimental data for this compound, this document outlines detailed, adaptable protocols for its characterization, drawing from established guidelines for natural products and alkaloids. It is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies involving this compound. This guide includes structured data tables for organizing potential experimental outcomes and visual diagrams of experimental workflows and the relevant biosynthetic pathway to provide a comprehensive framework for investigation.

Introduction

This compound is a quinolizidine alkaloid that has been identified in various plant species. As with many natural products, a thorough understanding of its physicochemical properties is paramount for any potential therapeutic development. Solubility and stability are critical parameters that influence bioavailability, formulation strategies, and shelf-life. This guide consolidates the currently available information on this compound and presents standardized protocols for its comprehensive solubility and stability assessment in accordance with international guidelines.

Physicochemical Properties of this compound

Basic information for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O | NIST |

| Molecular Weight | 248.36 g/mol | NIST |

| CAS Number | 3382-84-1 | NIST |

| Calculated logP (Octanol/Water) | 1.895 | Cheméo[1] |

| Calculated Water Solubility (logS) | -2.18 (mol/L) | Cheméo[1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor for its absorption and formulation. The following sections detail a proposed experimental approach for characterizing the solubility profile of this compound.

Data Presentation: Predicted Solubility Profile

The following table is a template for summarizing the experimental solubility data for this compound in various solvents relevant to pharmaceutical development.

| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Low | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 25 | Moderate to High | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 25 | Low to Moderate | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | Low to Moderate | HPLC-UV |

| Ethanol | 25 | High | HPLC-UV |

| Methanol | 25 | High | HPLC-UV |

| Propylene Glycol | 25 | Moderate | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Very High | HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 25 | High | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units.

Experimental Workflow: Solubility Determination```dot

Forced Degradation Experimental Workflow

Biological Context: Quinolizidine Alkaloid Biosynthesis

This compound belongs to the quinolizidine alkaloid family. These compounds are biosynthesized from the amino acid L-lysine. [2]Understanding the biosynthetic pathway provides context for the compound's origin and its relationship to other structurally similar alkaloids.

Quinolizidine Alkaloid Biosynthesis Pathway

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a framework of standardized, adaptable protocols for the systematic evaluation of its solubility and stability. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future medicinal products containing this compound. Researchers are encouraged to utilize these methodologies to build a comprehensive data package for this compound.

References

Ethnobotanical Uses of Plants Containing Tetrahydrorhombifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrorhombifoline is a tetrahydroisoquinoline alkaloid found within select species of the Fabaceae family, notably in the genera Senna (formerly Cassia) and Caesalpinia. These plants have a rich history in traditional medicine across various cultures, where they are employed to treat ailments related to inflammation, pain, microbial infections, and gastrointestinal issues. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, supported by available pharmacological data for their extracts and constituent compounds. While direct quantitative pharmacological data and specific signaling pathways for pure this compound are not extensively documented in current literature, this guide collates existing research to infer its potential role in the observed therapeutic effects. Detailed experimental protocols for common bioassays related to the ethnobotanical uses are provided, alongside visualizations of relevant biological pathways and research workflows to guide future investigation into this promising class of alkaloids.

Introduction to this compound and Host Plants

This compound is a member of the tetrahydroisoquinoline class of alkaloids. Alkaloids are naturally occurring nitrogen-containing compounds that often exhibit significant physiological effects. The primary plant genera known to contain this compound are:

-

Senna (formerly Cassia) : This large genus of flowering plants is found in tropical and subtropical regions worldwide. Species such as Senna alata, Senna tora, and Senna occidentalis are well-documented in traditional medicine systems for their therapeutic properties, which are often attributed to a rich profile of phytochemicals including alkaloids, anthraquinones, and flavonoids.[1][2][3]

-

Caesalpinia : This genus comprises trees, shrubs, and lianas, also found in tropical and subtropical areas. Plants like Caesalpinia crista and Caesalpinia bonduc have been traditionally used to treat a wide array of conditions, from fever and inflammation to microbial infections.[4][5][6]

The ethnobotanical uses of these plants strongly suggest the presence of bioactive constituents with anti-inflammatory, analgesic, and antimicrobial properties. While compounds like sennosides (in Senna) are well-known for their laxative effects, the role of alkaloids such as this compound is an area of growing research interest.[7][8]

Ethnobotanical Uses

The traditional medicinal applications of plants containing this compound are diverse. Preparations typically involve decoctions, infusions, or pastes made from leaves, roots, seeds, or bark.

-

Anti-inflammatory and Analgesic Uses : Decoctions and pastes are commonly applied to treat rheumatism, swelling, and general pain.[4][5] Senna and Caesalpinia species are used in traditional medicine to manage arthritis, backaches, and headaches.[1][2]

-

Antimicrobial and Dermatological Uses : Leaf extracts of plants like Senna alata are widely used to treat skin diseases such as ringworm, eczema, and scabies, indicating potent antifungal and antibacterial properties.[9][10] They are also used for wound healing and respiratory tract infections.[10]

-

Gastrointestinal Uses : The most well-documented use of Senna species is as a laxative for the treatment of constipation.[1][9][11] They are also employed to expel intestinal worms and treat other stomach ailments.[1]

Pharmacological Data and Biological Activity

While specific quantitative data for this compound is limited, studies on crude extracts and other compounds isolated from Senna and Caesalpinia species provide strong evidence for the biological activities that underpin their traditional uses. The data presented below for related compounds and extracts can serve as a proxy for understanding the potential efficacy of the host plants.

Table 1: Anti-inflammatory and Analgesic Activity of Related Compounds and Extracts

| Plant/Compound Source | Assay Type | Model | Target/Dose | Result | Reference |

| Pistacia chinensis Extract | Analgesic | Hot Plate Model (in vivo) | 100 mg/kg | Significant increase in latency time (21.98s) | [1][4][9] |

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Analgesic | Hot Plate Model (in vivo) | 15 mg/kg | Significant increase in latency time (24.11s) | [1][4][9] |

| Pistacia chinensis Extract | Anti-inflammatory | Carrageenan-induced Paw Edema | 100 mg/kg | 50.23% reduction in inflammation | [1][9] |

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Anti-inflammatory | Carrageenan-induced Paw Edema | 15 mg/kg | 67.09% reduction in inflammation | [1][9] |

| Pyrazolinylbenzidine Derivative | Anti-inflammatory | Carrageenan-induced Paw Edema | 50 mg/kg | 54.80% inhibition | [12] |

Table 2: Antimicrobial Activity of Related Compounds and Extracts

| Plant/Compound Source | Organism | Assay Type | MIC (Minimum Inhibitory Concentration) | Reference |

| Synthesized Flavonoids | Staphylococcus aureus | Broth Microdilution | 31.25 - 125 µg/mL | [6] |

| Hodgkinsine A (Alkaloid) | Various Bacteria/Fungi | Tube Dilution | As low as 5 µg/mL | [13] |

| Senna alata Polyphenol Fraction | S. aureus, MRSA | Broth Microdilution | 0.312 mg/mL | [5] |

| Senna alata Polyphenol Fraction | E. coli | Broth Microdilution | 0.625 mg/mL | [5] |

| Senna alata Polyphenol Fraction | P. aeruginosa | Broth Microdilution | 1.25 mg/mL | [5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects reported in ethnobotanical literature are likely mediated through the modulation of key signaling pathways involved in inflammation and pain. Although the precise mechanisms of this compound have not been elucidated, alkaloids and other phytochemicals from these plants are known to interact with the following pathways.

-

NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] It controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[15][16] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.[13] Terpenes and other alkaloids have been shown to inhibit NF-κB activation, suggesting a potential mechanism for this compound.[13]

-

Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][18] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Many natural products exert their anti-inflammatory effects by inhibiting COX-2.[19] Docking studies of compounds from related medicinal plants suggest that inhibition of COX enzymes is a plausible mechanism of action.[4][9]

-

Opioid Receptor Modulation : Opioid receptors (mu, delta, kappa) are critical targets for pain management.[20][21][22] Alkaloids, structurally similar to some opioids, are known to interact with these receptors to produce analgesic effects.[23] This represents another potential, though speculative, mechanism for the pain-relieving properties of plants containing this compound.

Visualizations

Diagrams of Pathways and Workflows

Caption: Workflow for Drug Discovery from Ethnobotanical Leads.

Caption: Potential Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the ethnobotanical claims of anti-inflammatory, analgesic, and antimicrobial activity.

Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

-

Animal Model : Male Wistar rats or Swiss albino mice (180-220g) are used. Animals are acclimatized for one week and fasted overnight before the experiment.

-

Grouping : Animals are divided into groups (n=6):

-

Group I (Control): Vehicle (e.g., 0.9% saline or 1% Tween 80).

-

Group II (Standard): Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg, p.o.).

-

Group III-V (Test): Test compound/extract at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Procedure :

-

Administer the vehicle, standard drug, or test compound orally (p.o.).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

-

-

Data Analysis :

-

Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

Protocol: Hot Plate Test (Analgesic Assay)

This method is used to evaluate centrally acting analgesics.

-

Animal Model : Swiss albino mice (20-25g).

-

Apparatus : A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Grouping :

-

Group I (Control): Vehicle.

-

Group II (Standard): Tramadol or Morphine (e.g., 5 mg/kg, i.p.).

-

Group III-V (Test): Test compound/extract at various doses.

-

-

Procedure :

-

Record the basal reaction time for each mouse by placing it on the hot plate and noting the time until it shows signs of discomfort (e.g., licking paws, jumping). This is the baseline latency. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Administer the vehicle, standard, or test compound intraperitoneally (i.p.) or orally (p.o.).

-

Measure the reaction time (latency) at specific intervals after administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis :

Protocol: Broth Microdilution (Antimicrobial MIC Assay)

This in vitro method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

-

Materials :

-

96-well microtiter plates.

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound/extract stock solution.

-

Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B).

-

-

Procedure :

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL), then dilute it to the final working concentration (e.g., 5 x 10^5 CFU/mL).

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Data Analysis :

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

-

To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the clear wells onto agar plates. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC.

-

Conclusion and Future Directions

The ethnobotanical record of plants from the Senna and Caesalpinia genera provides strong justification for their use in traditional medicine for inflammatory, painful, and infectious conditions. The presence of the alkaloid this compound in these species suggests it may contribute to these therapeutic effects. However, a significant gap exists in the literature regarding the specific pharmacological activities and mechanisms of action of the isolated compound.

Future research should prioritize:

-

Isolation and Quantification : Isolating this compound from various plant sources and developing validated analytical methods (e.g., HPLC, LC-MS) to quantify its concentration in different plant parts.[24]

-

Pharmacological Screening : Evaluating the purified compound in a battery of in vitro and in vivo assays to obtain quantitative data (IC50, MIC, ED50) for its anti-inflammatory, analgesic, and antimicrobial activities.

-

Mechanistic Studies : Investigating the molecular targets and signaling pathways (e.g., NF-κB, COX, opioid receptors) modulated by this compound to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing analogues of this compound to optimize its activity and selectivity, paving the way for the development of novel therapeutic agents.

By systematically addressing these areas, the scientific community can validate the ethnobotanical claims and potentially unlock the full therapeutic potential of this compound as a lead compound for modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of N-methylmorpholine from the seeds of Cassia occidentalis L. (coffee senna) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrochemical analysis using LIBS and ICP-OES techniques of herbal medicine (<i>Tinnevelly Senna</i> leaves) and its anti-cancerous/antibacterial applications - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iosrjournals.org [iosrjournals.org]

- 24. Isolation, Characterization, and Simultaneous Quantification of Main Chemical Constituents from Cassia Alata Linn. Leaves | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Methodological & Application

Application Note: Quantitative Analysis of Tetrahydrorhombifoline in Human Plasma using LC-MS/MS

Introduction

Tetrahydrorhombifoline is a tetracyclic isoquinoline alkaloid found in several plant species. Preliminary studies suggest its potential pharmacological activities, which necessitates the development of a robust and sensitive bioanalytical method for its quantification in complex biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies in drug development. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry for accurate quantification.

Materials and Methods

Sample Preparation

A protein precipitation method was selected for its simplicity and high-throughput applicability in a research setting.

Protocol:

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable alkaloid).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters is essential for method validation.

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |